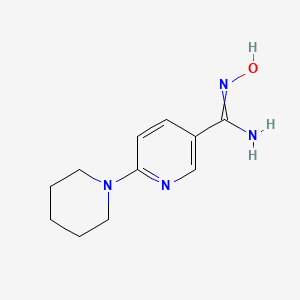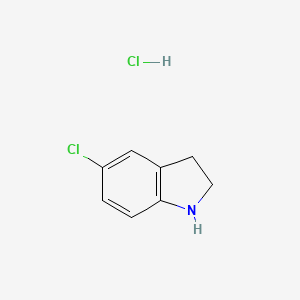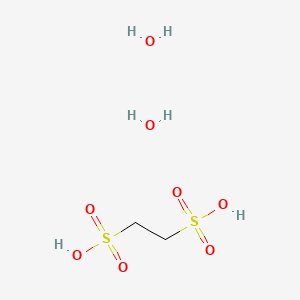
N'-hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide
Descripción general
Descripción
N’-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide is a chemical compound known for its unique structure and properties. It is a ligand that binds to the nicotinic acetylcholine receptor (nAChR) and has been shown to inhibit ion channels
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide typically involves the reaction of 6-chloronicotinic acid with piperidine, followed by the introduction of a hydroxylamine group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield .
Industrial Production Methods
Industrial production of N’-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N’-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of N’-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide, which can have different functional groups attached to the piperidine ring or the pyridine core .
Aplicaciones Científicas De Investigación
N’-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Acts as an inhibitor of ion channels, making it useful in studying ion channel function and regulation.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N’-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide involves its binding to the nicotinic acetylcholine receptor (nAChR). This binding can either inhibit or activate the receptor, depending on the specific context and conditions. The compound’s ability to modulate ion channel activity is due to its high affinity for the nAChR, which allows it to act as an agonist or antagonist .
Comparación Con Compuestos Similares
Similar Compounds
N’-hydroxy-6-(1-piperidinyl)-3-pyridinecarboximidamide: A closely related compound with similar properties and applications.
Piperidine derivatives: Other piperidine-based compounds that share structural similarities and are used in various scientific research applications.
Uniqueness
N’-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide is unique due to its specific binding affinity for the nicotinic acetylcholine receptor and its ability to modulate ion channel activity. This makes it particularly valuable in neurological research and potential therapeutic applications .
Propiedades
IUPAC Name |
N'-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c12-11(14-16)9-4-5-10(13-8-9)15-6-2-1-3-7-15/h4-5,8,16H,1-3,6-7H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJFZVRBRGLFND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 8-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1425482.png)
![4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester](/img/structure/B1425484.png)

![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B1425489.png)
![3-Methylbenzo[d]isoxazole-5-carbaldehyde](/img/structure/B1425493.png)








